molecular formula C10H14ClNO3S3 B2838778 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1448077-31-3

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2838778
CAS No.: 1448077-31-3
M. Wt: 327.86
InChI Key: NBQCYWBRJJYSCG-UHFFFAOYSA-N
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Description

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of a chloro group, a methoxytetrahydrothiophene moiety, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with appropriate reagents to introduce the methoxytetrahydrothiophene moiety and the sulfonamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes or receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE is unique due to the presence of the methoxytetrahydrothiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCYWBRJJYSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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